8-Tert-butyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one
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Overview
Description
8-Tert-butyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirocyclic framework, which includes a thia-azaspirodecane core, a tert-butyl group, and a fluorophenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Tert-butyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common approach is to start with the appropriate spirocyclic precursor and introduce the tert-butyl and fluorophenyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Tert-butyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines
Scientific Research Applications
8-Tert-butyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Tert-butyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fluspirilene: A related compound with a similar spirocyclic structure, known for its antipsychotic properties.
8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one: Another spirocyclic compound with fluorophenyl groups, used in various research applications.
Uniqueness
8-Tert-butyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one is unique due to its specific combination of functional groups and structural features. The presence of the tert-butyl group and the thia-azaspirodecane core distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H24FNOS |
---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
8-tert-butyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C18H24FNOS/c1-17(2,3)13-8-10-18(11-9-13)20(16(21)12-22-18)15-6-4-14(19)5-7-15/h4-7,13H,8-12H2,1-3H3 |
InChI Key |
NKUWLNDOSNBZEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)N(C(=O)CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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